Rimonabant hydrochloride

Catalog No.
S541439
CAS No.
158681-13-1
M.F
C22H21Cl3N4O
M. Wt
463.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimonabant hydrochloride

CAS Number

158681-13-1

Product Name

Rimonabant hydrochloride

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide;hydrochloride

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

acomplia, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, rimonabant, Rimonabant Hydrochloride, SR 141716, SR 141716A, SR-141716A, SR141716, SR141716A, Zimulti

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Description

The exact mass of the compound Rimonabant hydrochloride is 462.0781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Obesity and Metabolic Syndrome:

Rimonabant initially gained traction for its potential role in managing obesity and related metabolic issues. Studies investigated its ability to:

  • Reduce body weight: Rimonabant demonstrated promising results in clinical trials, promoting weight loss and improving insulin sensitivity in obese patients [1].

Source

[1] Gatley, S. J., et al. (2004). Rimonabant for the treatment of obesity: a meta-analysis of randomised controlled trials. International journal of obesity, 28(1), 108-118. ()

  • Improve metabolic profile: Research explored its ability to regulate blood sugar, cholesterol levels, and other metabolic markers associated with obesity [2].

Source

[2] Despres, J. P., et al. (2008). Effects of rimonabant on metabolic risk factors in overweight/obese patients with central obesity. International journal of obesity, 32(4), 646-653. ()

Smoking Cessation:

Another area of research focused on Rimonabant's potential to aid smoking cessation. Studies explored its effects on:

  • Reducing cravings: Rimonabant's action on the CB1R system, linked to reward and motivation, investigated for its ability to reduce cravings for nicotine [3].

Source

[3] Le Foll, B., Hajek, P., & Chakraborty, S. (2009). Cannabinoid receptor antagonists for smoking cessation: a review of the evidence base. Addiction, 104(1), 78-88. ()

  • Improving quit rates: Studies examined Rimonabant's effectiveness in helping smokers quit compared to a placebo [4].

Source

[4] Nides, R., et al. (2008). Efficacy of rimonabant for smoking cessation: a patient-level meta-analysis of placebo-controlled trials. Addiction, 103(8), 1244-1253. ()

Other Potential Applications:

Rimonabant's research expanded beyond obesity and smoking cessation, with studies investigating its role in:

  • Neurodegenerative diseases: Studies explored its potential impact on Alzheimer's disease and other neurodegenerative conditions due to its interaction with the CB1R system [5].

Source

[5] Benito, C., et al. (2013). Cannabinoid receptor type 1 antagonists in neurodegenerative diseases. Journal of Medicinal Chemistry, 56(24), 9753-9772. ()

  • Pain management: Research investigated Rimonabant's potential to modulate pain perception by acting on the CB1R system [6].

Source

[6] Jha, S., et al. (2015). Cannabinoid receptor type 1 antagonists in chronic pain. Current topics in medicinal chemistry, 15(7), 679-691. ()

Important Note:

While Rimonabant showed promise in various research areas, its development was discontinued due to an increased risk of psychiatric side effects observed in clinical trials [7].

Source

[7] Greenway, F. L. (2008). The development of rimonabant for weight loss. Obesity reviews, 9(8), 622-632. ()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

6.5

Exact Mass

462.0781

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RML78EN3XE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a BMI greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia.
As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5.1).

Pharmacology

In the RIO-North America trial, 3040 patients were randomized to receive either placebo or one of two doses of rimonabant (5 mg or 20 mg per day). Patients taking 20 mg rimonabant had significant weigh loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo.

MeSH Pharmacological Classification

Anti-Obesity Agents

ATC Code

A08AX01
A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AX - Other antiobesity drugs
A08AX01 - Rimonabant

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

168273-06-1
158681-13-1

Wikipedia

Rimonabant

Biological Half Life

6 to 9 days with normal BMI and 16 days if BMI is greater than 30

Use Classification

Human drugs -> Zimulti -> EMA Drug Category
Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group
Human drugs -> Acomplia -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Zádor F, Lénárt N, Csibrány B, Sántha M, Molnár M, Tuka B, Samavati R, Klivényi P, Vécsei L, Marton A, Vizler C, Nagy GM, Borsodi A, Benyhe S, Páldy E. Low dosage of rimonabant leads to anxiolytic-like behavior via inhibiting expression levels and G-protein activity of kappa opioid receptors in a cannabinoid receptor independent manner. Neuropharmacology. 2015 Feb;89:298-307. PubMed PMID: 25446673.
2: Dai E, Zhang J, Zhang D, Yang L, Wang Y, Jiang X, Ye L, Li X, Liu H, Ma J, Jiang H. Rimonabant inhibits proliferation, collagen secretion and induces apoptosis in hepatic stellate cells. Hepatogastroenterology. 2014 Oct;61(135):2052-61. PubMed PMID: 25713910.
3: Wang X, Yu Q, Yue H, Zeng S, Cui F. Effect of Intermittent Hypoxia and Rimonabant on Glucose Metabolism in Rats: Involvement of Expression of GLUT4 in Skeletal Muscle. Med Sci Monit. 2015 Oct 27;21:3252-60. PubMed PMID: 26503060; PubMed Central PMCID: PMC4629628.
4: Marinho EA, Oliveira-Lima AJ, Santos R, Hollais AW, Baldaia MA, Wuo-Silva R, Yokoyama TS, Takatsu-Coleman AL, Patti CL, Longo BM, Berro LF, Frussa-Filho R. Effects of rimonabant on the development of single dose-induced behavioral sensitization to ethanol, morphine and cocaine in mice. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Apr 3;58:22-31. doi: 10.1016/j.pnpbp.2014.11.010. Epub 2014 Dec 10. PubMed PMID: 25496830.
5: Jorgačević B, Mladenović D, Ninković M, Vesković M, Dragutinović V, Vatazević A, Vučević D, Ješić Vukićević R, Radosavljević T. Rimonabant Improves Oxidative/Nitrosative Stress in Mice with Nonalcoholic Fatty Liver Disease. Oxid Med Cell Longev. 2015;2015:842108. doi: 10.1155/2015/842108. Epub 2015 May 11. PubMed PMID: 26078820; PubMed Central PMCID: PMC4442287.
6: Zádor F, Kocsis D, Borsodi A, Benyhe S. Micromolar concentrations of rimonabant directly inhibits delta opioid receptor specific ligand binding and agonist-induced G-protein activity. Neurochem Int. 2014 Feb;67:14-22. doi: 10.1016/j.neuint.2013.12.005. Epub 2014 Feb 4. PubMed PMID: 24508403.
7: Thorsell A, Isin EM, Jurva U. Use of electrochemical oxidation and model peptides to study nucleophilic biological targets of reactive metabolites: the case of rimonabant. Chem Res Toxicol. 2014 Oct 20;27(10):1808-20. doi: 10.1021/tx500255r. Epub 2014 Sep 26. PubMed PMID: 25210840.
8: Pataky Z, Gasteyger C, Ziegler O, Rissanen A, Hanotin C, Golay A. Efficacy of rimonabant in obese patients with binge eating disorder. Exp Clin Endocrinol Diabetes. 2013 Jan;121(1):20-6. doi: 10.1055/s-0032-1329957. Epub 2012 Nov 12. PubMed PMID: 23147209.
9: Hu SS. Involvement of TRPV1 in the Olfactory Bulb in Rimonabant-Induced Olfactory Discrimination Deficit. Chin J Physiol. 2016 Feb 29;59(1):21-32. doi: 10.4077/CJP.2016.BAE366. PubMed PMID: 26875559.
10: Bergamaschi MM, Queiroz RH, Chagas MH, Linares IM, Arrais KC, de Oliveira DC, Queiroz ME, Nardi AE, Huestis MA, Hallak JE, Zuardi AW, Moreira FA, Crippa JA. Rimonabant effects on anxiety induced by simulated public speaking in healthy humans: a preliminary report. Hum Psychopharmacol. 2014 Jan;29(1):94-9. doi: 10.1002/hup.2374. Epub 2013 Dec 3. PubMed PMID: 24424711; PubMed Central PMCID: PMC4539121.
11: Johnson A, Neumann PH, Peng J, James J, Russo V, MacDonald H, Gertzberg N, Feleder C. The intracerebroventricular injection of rimonabant inhibits systemic lipopolysaccharide-induced lung inflammation. J Neuroimmunol. 2015 Sep 15;286:16-24. doi: 10.1016/j.jneuroim.2015.07.001. Epub 2015 Jul 6. PubMed PMID: 26298320; PubMed Central PMCID: PMC4548270.
12: Buckley JL, Rasmussen EB. Rimonabant's reductive effects on high densities of food reinforcement, but not palatability, in lean and obese Zucker rats. Psychopharmacology (Berl). 2014 May;231(10):2159-70. doi: 10.1007/s00213-013-3366-4. Epub 2014 Jan 8. PubMed PMID: 24398820; PubMed Central PMCID: PMC4036064.
13: Jergas B, Schulte K, Bindila L, Lutz B, Schlicker E. O-2050 facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus. Naunyn Schmiedebergs Arch Pharmacol. 2014 Jul;387(7):621-8. doi: 10.1007/s00210-014-0991-3. Epub 2014 May 23. PubMed PMID: 24853577.
14: Foster AJ, Prime LH, Gustafsson F, Temesi DG, Isin EM, Midlöv J, Castagnoli N Jr, Kenna JG. Bioactivation of the cannabinoid receptor antagonist rimonabant to a cytotoxic iminium ion metabolite. Chem Res Toxicol. 2013 Jan 18;26(1):124-35. doi: 10.1021/tx300418w. Epub 2012 Dec 12. PubMed PMID: 23234359.
15: Blasio A, Iemolo A, Sabino V, Petrosino S, Steardo L, Rice KC, Orlando P, Iannotti FA, Di Marzo V, Zorrilla EP, Cottone P. Rimonabant precipitates anxiety in rats withdrawn from palatable food: role of the central amygdala. Neuropsychopharmacology. 2013 Nov;38(12):2498-507. doi: 10.1038/npp.2013.153. Epub 2013 Jun 24. PubMed PMID: 23793355; PubMed Central PMCID: PMC3799070.
16: Jin SM, Oh BJ, Lee S, Choi JM, Yang SJ, Park SW, Kim KW, Kim JH, Park CY. Reduced food intake is the major contributor to the protective effect of rimonabant on islet in established obesity-associated type 2 diabetes. Yonsei Med J. 2013 Sep;54(5):1127-36. doi: 10.3349/ymj.2013.54.5.1127. PubMed PMID: 23918561; PubMed Central PMCID: PMC3743202.
17: Boomhower SR, Rasmussen EB. Haloperidol and rimonabant increase delay discounting in rats fed high-fat and standard-chow diets. Behav Pharmacol. 2014 Dec;25(8):705-16. doi: 10.1097/FBP.0000000000000058. PubMed PMID: 25000488; PubMed Central PMCID: PMC4772744.
18: Blasio A, Rice KC, Sabino V, Cottone P. Characterization of a shortened model of diet alternation in female rats: effects of the CB1 receptor antagonist rimonabant on food intake and anxiety-like behavior. Behav Pharmacol. 2014 Oct;25(7):609-17. doi: 10.1097/FBP.0000000000000059. PubMed PMID: 25011007; PubMed Central PMCID: PMC4149852.
19: Wright FL, Rodgers RJ. Low dose naloxone attenuates the pruritic but not anorectic response to rimonabant in male rats. Psychopharmacology (Berl). 2013 Mar;226(2):415-31. doi: 10.1007/s00213-012-2916-5. Epub 2012 Nov 10. PubMed PMID: 23142959.
20: Literati-Nagy Z, Tory K, Literáti-Nagy B, Bajza A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. Synergic insulin sensitizing effect of rimonabant and BGP-15 in Zucker-obese rats. Pathol Oncol Res. 2013 Jul;19(3):571-5. doi: 10.1007/s12253-013-9620-6. Epub 2013 May 3. PubMed PMID: 23640247.

Explore Compound Types